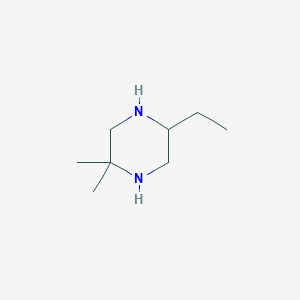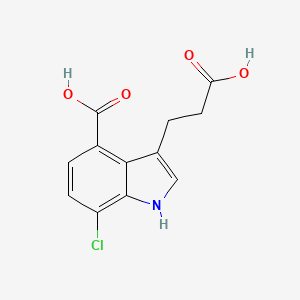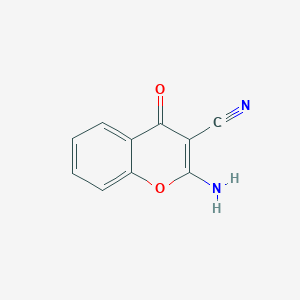
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is a versatile organic compound with a unique structure that includes a hydroxyl group and a tetrahydropyrimidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonic acid anhydride to prepare 2,2’-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent in N-alkylation of amines and O-alkylation of aldoses.
Biology: The compound is involved in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with various therapeutic effects.
Industry: The compound is used in the preparation of poly(aryl ethers) and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydropyrimidinone ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-oxohexahydropyrimidine:
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure but exhibits similar reactivity in certain chemical reactions.
Uniqueness
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This functional group allows for a broader range of applications compared to similar compounds without the hydroxyl group.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-hydroxy-1,3-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-7-3-5(9)4-8(2)6(7)10/h5,9H,3-4H2,1-2H3 |
Clé InChI |
KHUICQYIZKRYJD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CN(C1=O)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)






![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)





